molecular formula C15H20BrN5O2 B1442440 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1072027-36-1

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1442440
M. Wt: 382.26 g/mol
InChI Key: CLUNNCWOKMEGMR-UHFFFAOYSA-N
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Description

“4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound. It is a derivative of piperazine and pyrimidine . Piperazine derivatives are widely used in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

Piperazine derivatives have been used for the derivatization of carboxyl groups on peptides . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

  • Akt Inhibitors in Cancer Treatment : A study by Liu et al. (2016) synthesized a series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as Akt inhibitors, identifying compounds with significant Akt1 inhibitory potency and antiproliferative effects against certain cancer cell lines, suggesting potential in anticancer treatment (Yang Liu et al., 2016).

  • Steroid Sulfatase Inhibitors in Oncology : Moi et al. (2019) explored piperazinyl-ureido sulfamates, including 4-(Piperazinocarbonyl)aminosulfamates, as steroid sulfatase inhibitors. These compounds showed promise in inhibiting steroid sulfatase in vitro, a target in oncology drug development (D. Moi et al., 2019).

  • Antibacterial Agents : Matsumoto and Minami (1975) synthesized derivatives including 2-(1-piperazinyl)pyrido(2,3-d)pyrimidines, demonstrating significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (J. Matsumoto & S. Minami, 1975).

  • Antiviral Activity : Research by Pudlo et al. (1990) on 4-chloro- and 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidines revealed their antiviral activity, particularly against human cytomegalovirus and herpes simplex type 1 (J. Pudlo et al., 1990).

  • 5-HT1A Receptor Ligands in Neurology : Modica et al. (1997) examined derivatives of pyrido(2,3-d)pyrimidinones as high-affinity, selective 5-HT1A receptor ligands, a significant focus in neurological disorders (M. Modica et al., 1997).

  • Protein Kinase Inhibitors : Russell et al. (2015) discussed the synthesis of a protein kinase inhibitor, CTx-0294885, a piperazinyl analogue, using a hybrid flow and microwave approach, suggesting its potential in targeting various protein kinases (C. Russell et al., 2015).

Future Directions

The future directions in the field of piperazine derivatives involve the development of new synthesis methods and the exploration of their therapeutic potentials . The therapeutic potential of pyrimidine scaffolds, which are valuable for medical applications, is also being reviewed .

properties

IUPAC Name

tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN5O2/c1-15(2,3)23-14(22)21-6-4-20(5-7-21)13-11-10(16)8-17-12(11)18-9-19-13/h8-9H,4-7H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUNNCWOKMEGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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